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Abstract

Halostachine, also known as N-methylphenylethanolamine, is a naturally occurring alkaloid first
isolated from the Asian shrub Halostachys caspica.[1] Structurally classified as a B-hydroxy-
phenethylamine, it shares similarities with endogenous catecholamines and other
sympathomimetic amines like synephrine and ephedrine.[1] While traditionally used in herbal
medicine for its stimulating and bronchodilatory effects, its pharmacological properties,
particularly its interaction with adrenergic receptors, have garnered interest in modern
research. This technical guide provides a comprehensive overview of the origin, synthesis, and
pharmacology of Halostachine hydrochloride, with a focus on its mechanism of action,
receptor interaction, and the experimental methodologies used for its characterization.

Origin and Chemical Properties
Natural Occurrence

Halostachine is a natural alkaloid first identified in the halophytic plant Halostachys caspica
(family Amaranthaceae).[1][2][3] It has also been isolated from other plant species, including
perennial ryegrass (Lolium perenne) and tall fescue (Festuca arundinacea).[2][3] The naturally
occurring form of Halostachine is the levorotatory (R)-(-)-enantiomer.[2]

Chemical Structure and Properties
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Halostachine is chemically named N-methylphenylethanolamine. The presence of a hydroxyl
group on the benzylic carbon creates a chiral center, resulting in two enantiomers. The
hydrochloride salt is the common form used in research and supplements.

Table 1: Physicochemical Properties of Halostachine and Halostachine Hydrochloride

. Halostachine (R)-(-)-
Halostachine . (R)-(-)- .
Property Hydrochloride . Halostachine
(racemate) . Halostachine .
(racemic) Hydrochloride
Molecular
CoH13NO CoH14CINO CoHi13NO CoH14CINO
Formula
Molar Mass 151.21 g/mol [4] 187.67 g/mol [5] 151.21 g/mol 187.67 g/mol
Melting Point 75-76 °C[1] 103-104 °C[1] 43-45 °C[1] 113-114 °C[1]
White to off-white
Appearance Colorless solid[1]  crystalline Colorless solid -
powder[2]
pKa 9.29 (at 25 °C,
(hydrochloride) 10 mM)[1]

Specific Rotation

; - -47.03°[1 -52.21°[1
(D) [1] (1]

Synthesis of Halostachine Hydrochloride

While Halostachine is found in nature, it is more commonly produced synthetically for
commercial and research purposes, typically as a racemate.[3] Several synthetic routes have
been published.

Classical Synthesis from Acetophenone

A common laboratory-scale synthesis starts with acetophenone. The process involves the
following key steps:

e Bromination: The methyl group of acetophenone is brominated to yield a-
bromoacetophenone.
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e Amination: The resulting a-bromoacetophenone is reacted with N-methylbenzylamine to form
an amino-ketone.

e Reduction: The amino-ketone is reduced to the corresponding amino-alcohol using a
reducing agent like lithium aluminum hydride.

o Debenzylation: The N-benzyl group is removed by catalytic hydrogenation to yield racemic
N-methylphenylethanolamine (Halostachine).

e Salt Formation: The free base is then reacted with hydrochloric acid to form the
hydrochloride salt.

Stereospecific Synthesis

An efficient, stereospecific synthesis for the naturally occurring (R)-(-)-Halostachine has also
been reported, which involves the use of a chiral starting material, (R)-(+)-a-
hydroxybenzeneacetonitrile.[2]

Pharmacodynamics: Mechanism of Action

The primary pharmacological activity of Halostachine is mediated through its interaction with
adrenergic receptors, where it acts as a partial agonist.

Adrenergic Receptor Activity

e o-Adrenergic Receptors: In vitro functional assays using transfected cell lines have
demonstrated that Halostachine is a partial agonist at human al-adrenergic receptor
subtypes.

Table 2: Functional Activity of Halostachine at Human al-Adrenergic Receptors

© 2025 BenchChem. All rights reserved. 3/9 Tech Support


https://www.chembk.com/en/chem/Halostachine%20HCl
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12748465?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Receptor Subtype ECso (UM) Emax (% of Adrenaline)
O1a-Adrenergic 8.7 59%
O1e-Adrenergic 11 7%
o1D-Adrenergic 2.1 82%

Data from in vitro functional
assays using transfected cell

lines.

e [B-Adrenergic Receptors: Halostachine is also a partial agonist at the 32-adrenergic receptor.
In vitro studies have shown it to be approximately 19% as effective as epinephrine in
stimulating cAMP accumulation in cells expressing the [32-adrenergic receptor.[6] This
activity is believed to contribute to its purported effects on bronchodilation and lipolysis.

Signaling Pathways

As a [3-adrenergic agonist, Halostachine activates the Gs alpha subunit of the G-protein
coupled receptor. This initiates a signaling cascade that leads to the production of cyclic
adenosine monophosphate (cCAMP) by adenylyl cyclase. cAMP then acts as a second
messenger to activate Protein Kinase A (PKA), which phosphorylates various downstream
targets, leading to the cellular response.

« subunit Activat
jic Activates Gs Protein activates J—— ( cAMP ctivates
(a, B, y subunits) lenylyl Cyclase

Click to download full resolution via product page

Caption: 3-Adrenergic signaling pathway activated by Halostachine.

Pharmacokinetics
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Comprehensive human pharmacokinetic data (Absorption, Distribution, Metabolism, and
Excretion - ADME) for Halostachine is currently lacking in publicly available literature.
Preclinical studies in animal models provide some initial insights.

Animal Pharmacokinetics

Studies in dogs following intravenous administration of N-methylphenylethanolamine showed
that the drug follows a two-compartment model with a plasma half-life of approximately 1 hour.

[7]

Table 3: Pharmacokinetic Parameters of N-methylphenylethanolamine in Dogs (Intravenous
Administration)

Parameter Value

T1/2 (0) ~9.7 minutes
T1/2 (B) ~56.4 minutes
Plasma Half-life ~1 hour

Further research is required to determine the pharmacokinetic profile of Halostachine in
humans.

Experimental Protocols
In Vitro Functional Assay for Adrenergic Receptor
Activation

This protocol describes a general method for determining the potency (ECso) and efficacy
(Emax) of a compound like Halostachine at adrenergic receptors using a cell-based assay that
measures second messenger production (e.g., intracellular calcium for al receptors or cCAMP
for 3 receptors).

Materials:

o HEK?293 cells (or other suitable cell line) stably transfected with the human adrenergic
receptor subtype of interest.
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e Cell culture medium and supplements.

o Assay buffer (e.g., Hanks' Balanced Salt Solution with calcium, magnesium, and HEPES).
e Fluorescent calcium indicator dye (for al receptors) or a cCAMP assay Kkit.

» Halostachine hydrochloride.

» Reference agonist (e.g., Adrenaline).

o 96-well black, clear-bottom microplates.

o Fluorescent plate reader or a luminometer for CAMP assays.

Methodology:

e Cell Culture and Seeding: Culture the transfected cells under standard conditions. Seed the
cells into 96-well plates at an appropriate density and allow them to adhere overnight.

e Compound Preparation: Prepare a stock solution of Halostachine hydrochloride in a
suitable solvent (e.g., water or DMSO). Create a serial dilution of the compound in the assay
buffer to generate a range of concentrations. Also, prepare a serial dilution of the reference
agonist.

o Assay Procedure (Example for al receptor - Calcium Mobilization):

[¢]

Load the cells with a fluorescent calcium indicator dye according to the manufacturer's
instructions.

[e]

Wash the cells with assay buffer.

[e]

Add the different concentrations of Halostachine or the reference agonist to the wells.

o

Measure the fluorescence intensity over time using a plate reader to detect changes in
intracellular calcium levels.

e Data Analysis:
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[e]

For each concentration, determine the peak response.

o

Plot the response against the logarithm of the agonist concentration.

Fit the data to a sigmoidal dose-response curve using non-linear regression analysis to

[¢]

determine the ECso and Emax values.

[¢]

Express the Emax Of Halostachine as a percentage of the maximal response induced by

the reference agonist.

Culture & Seed Prepare Serial Dilutions
Transfected Cells of Halostachine & Reference Agonist

.

Perform Assay
(e.g., Calcium Mobilization or cAMP)

Measure Response
(Fluorescence/Luminescence)

Plot Dose-Response Curve
& Calculate ECso/Emax

Click to download full resolution via product page
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

© 2025 BenchChem. All rights reserved. 8/9 Tech Support


https://www.benchchem.com/product/b12748465?utm_src=pdf-custom-synthesis
https://en.wikipedia.org/wiki/Halostachine
https://www.chembk.com/en/chem/Halostachine%20HCl
https://pubchem.ncbi.nlm.nih.gov/compound/Halostachine-hydrochloride
https://pubchem.ncbi.nlm.nih.gov/compound/Halostachine-hydrochloride
https://pubchem.ncbi.nlm.nih.gov/compound/Halostachine
https://www.chembk.com/en/chem/2-(Methylamino)-1-phenylethanol%20hydrochloride
https://www.benchchem.com/pdf/The_Pharmacological_Profile_of_Halostachine_A_Technical_Guide_for_Researchers.pdf
https://www.benchchem.com/pdf/Validating_the_Partial_Agonist_Activity_of_Halostachine_at_Adrenergic_Receptors_A_Comparative_Guide.pdf
https://www.benchchem.com/product/b12748465#what-is-the-origin-of-halostachine-hydrochloride
https://www.benchchem.com/product/b12748465#what-is-the-origin-of-halostachine-hydrochloride
https://www.benchchem.com/product/b12748465#what-is-the-origin-of-halostachine-hydrochloride
https://www.benchchem.com/product/b12748465#what-is-the-origin-of-halostachine-hydrochloride
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b12748465?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12748465?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENCHE

Foundational & Exploratory

Check Availability & Pricing

BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com

© 2025 BenchChem. All rights reserved.

9/9

Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12748465?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

